molecular formula C15H13IN4O3 B15021147 2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)

2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)

Katalognummer: B15021147
Molekulargewicht: 424.19 g/mol
InChI-Schlüssel: KGTHNAQINJDBSN-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of both iodophenyl and nitrophenyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the iodophenylamine derivative, followed by the introduction of the acetohydrazide moiety. The final step involves the condensation reaction with the nitrophenylmethylidene group under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The iodophenyl and nitrophenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its action are complex and may vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C15H13IN4O3

Molekulargewicht

424.19 g/mol

IUPAC-Name

2-(4-iodoanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13IN4O3/c16-12-3-5-13(6-4-12)17-10-15(21)19-18-9-11-1-7-14(8-2-11)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+

InChI-Schlüssel

KGTHNAQINJDBSN-GIJQJNRQSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)I)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)I)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.